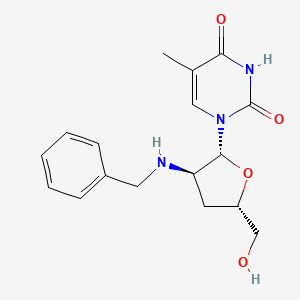
Uridine, 2',3'-dideoxy-5-methyl-2'-((phenylmethyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 2’,3’-dideoxy-5-methyl-2’-((phenylmethyl)amino)- is a synthetic nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside that plays a crucial role in the synthesis of RNA. The modification of the uridine molecule by removing the hydroxyl groups at the 2’ and 3’ positions and adding a phenylmethylamino group at the 2’ position results in a compound with unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,3’-dideoxy-5-methyl-2’-((phenylmethyl)amino)- typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 2’ and 3’ positions of uridine are protected using a suitable protecting group, such as a trityl group.
Deoxygenation: The protected uridine undergoes deoxygenation at the 2’ and 3’ positions using reagents like tributyltin hydride and a radical initiator.
Deprotection: The protecting groups are removed to yield 2’,3’-dideoxyuridine.
Amination: The 2’ position is then aminated using a phenylmethylamine derivative under suitable conditions to introduce the phenylmethylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Uridine, 2’,3’-dideoxy-5-methyl-2’-((phenylmethyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The phenylmethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the phenylmethylamino group.
Aplicaciones Científicas De Investigación
Uridine, 2’,3’-dideoxy-5-methyl-2’-((phenylmethyl)amino)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on cellular processes, particularly those involving RNA synthesis and function.
Medicine: Investigated for its potential antiviral and anticancer properties. It may inhibit viral replication or induce apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
The mechanism of action of Uridine, 2’,3’-dideoxy-5-methyl-2’-((phenylmethyl)amino)- involves its incorporation into RNA or DNA, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound may target specific enzymes involved in nucleic acid metabolism, such as polymerases or nucleases.
Comparación Con Compuestos Similares
Similar Compounds
3’-β-Amino-2’,3’-dideoxy-5’-O-trityl-5-methyl uridine: Another nucleoside analog with antitumor activity.
Uridine triacetate: A prodrug of uridine used for the treatment of hereditary orotic aciduria and as a rescue agent for fluorouracil toxicity.
Uniqueness
Uridine, 2’,3’-dideoxy-5-methyl-2’-((phenylmethyl)amino)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to interfere with nucleic acid synthesis and function makes it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Número CAS |
134935-09-4 |
|---|---|
Fórmula molecular |
C17H21N3O4 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
1-[(2R,3R,5S)-3-(benzylamino)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H21N3O4/c1-11-9-20(17(23)19-15(11)22)16-14(7-13(10-21)24-16)18-8-12-5-3-2-4-6-12/h2-6,9,13-14,16,18,21H,7-8,10H2,1H3,(H,19,22,23)/t13-,14+,16+/m0/s1 |
Clave InChI |
ACOCQMUXUHLWCH-SQWLQELKSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)NCC3=CC=CC=C3 |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


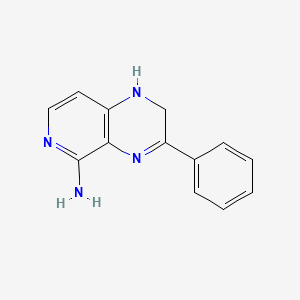
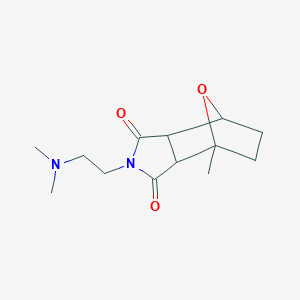

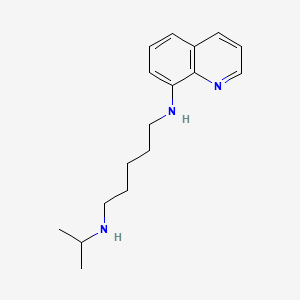
![Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate](/img/structure/B12799204.png)



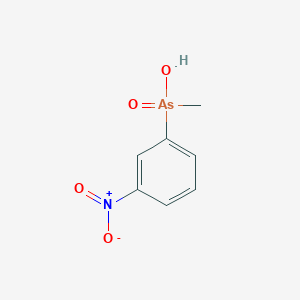
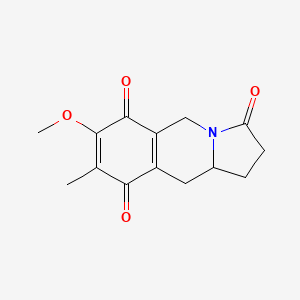
![4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol](/img/structure/B12799241.png)



